2-(1,3-Oxazol-5-yl)propanoic acid
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Overview
Description
2-(1,3-Oxazol-5-yl)propanoic acid is a heterocyclic compound featuring an oxazole ring fused with a propanoic acid moiety. The oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, is known for its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Oxazol-5-yl)propanoic acid typically involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form the oxazole ring. One common method includes the use of reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor for the cyclization process . Another approach involves the acylation of 2-amino acetic acid (glycine) with nicotinoyl chloride, followed by cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxazolones: Formed through oxidation.
Oxazolines: Formed through reduction.
Substituted Oxazoles: Formed through substitution reactions.
Scientific Research Applications
2-(1,3-Oxazol-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) with a similar oxazole structure.
Oxazolone Derivatives: Compounds with similar biological activities and synthetic routes.
Oxazolines: Reduced forms of oxazoles with different chemical properties
Uniqueness: 2-(1,3-Oxazol-5-yl)propanoic acid is unique due to its specific combination of the oxazole ring and propanoic acid moiety, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H7NO3 |
---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
2-(1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H7NO3/c1-4(6(8)9)5-2-7-3-10-5/h2-4H,1H3,(H,8,9) |
InChI Key |
NPLYDXDXPSPNMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CO1)C(=O)O |
Origin of Product |
United States |
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